Product packaging for ABI-011(Cat. No.:)

ABI-011

Cat. No.: B1149879
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ABI-011 is a novel investigational agent supplied for research purposes. It is an albumin-bound nanoparticle formulation of a potent thiocolchicine analog, IDN 5404, with a mean particle size of approximately 100 nanometers . This design leverages albumin as a natural drug carrier to improve the pharmacokinetic profile and facilitate tumor-targeted delivery through the Enhanced Permeability and Retention (EPR) effect . The active compound, IDN 5404, is a dual-acting molecule. It belongs to the colchicine family of tubulin-binding compounds, which inhibit microtubule polymerization and exhibit vascular-disrupting activity . Furthermore, as a dimer, IDN 5404 also functions as an inhibitor of topoisomerase I, a critical enzyme involved in DNA repair mechanisms . This dual mechanism of action—targeting both the tumor vasculature and cancer cell division and DNA repair—makes this compound a compelling candidate for oncological research, particularly for investigating advanced solid tumors or lymphomas . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C27H32F2N8

Appearance

Solid powder

Purity

> 98%

Synonyms

ABI-011;  ABI 011;  ABI011.; Unknown

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Abi 011

Downstream Cellular Effects and Pathway Perturbations

Antiangiogenic Activity against New Microvessel Formation

Beyond its vascular disrupting effects on existing tumor vessels, ABI-011 has demonstrated significant antiangiogenic activity, specifically inhibiting the formation of new microvessels. This is a critical aspect of its potential therapeutic utility, as angiogenesis is a fundamental process in tumor growth and metastasis. Studies conducted both in vitro and in vivo have provided detailed insights into this antiangiogenic effect. nih.govfishersci.ca

In vitro investigations utilizing human umbilical vein endothelial cells (HUVEC) in tubule formation assays have shown that this compound can significantly inhibit the formation of new microvessels and even disrupt microvessels that have already formed. nih.govfishersci.ca This effect was observed at concentrations as low as 0.01 µg/ml, highlighting the potency of this compound in directly affecting endothelial cell behavior crucial for angiogenesis. nih.govfishersci.ca

The antiangiogenic activity of this compound has also been evaluated in vivo using established models such as the chicken embryonic chorioallantoic membrane (CAM) assay. In this assay, this compound demonstrated potent antiangiogenic effects in a concentration-dependent manner. nih.govfishersci.ca At a concentration of 5 µg, this compound achieved over 90% inhibition of new microvessel formation without negatively impacting the viability of the embryo. nih.govfishersci.ca

Further in vivo studies using the quail embryonic CAM assay specifically examined the vascular disrupting activity of this compound. These studies confirmed a potent, concentration- and time-dependent vascular disruption. fishersci.ca Visible disruption of the CAM vasculature was observed within 60 minutes following treatment with this compound at concentrations as low as 2 µg/CAM. fishersci.ca The half-maximal inhibitory concentration (IC50) for vascular disrupting activity in this assay was calculated to be 1.8 µg/ml, while the concentration causing 50% lethality (LD50) was determined to be 3.4 µg/ml. fishersci.ca

A comparative analysis in the quail embryonic CAM assay highlighted the superior potency and therapeutic index of this compound compared to combretastatin (B1194345) A4 Phosphate (CA4P), another vascular disrupting agent. nih.govfishersci.ca CA4P exhibited only modest vascular disrupting activity at significantly higher concentrations than those at which this compound was effective. fishersci.ca The IC50 for CA4P in this assay was 13.1 µg/ml, which was notably close to its LD50 of 12.8 µg/ml. fishersci.ca These findings suggest that this compound possesses a more favorable therapeutic index for vascular disruption compared to CA4P. nih.govfishersci.ca

The detailed research findings from these studies are summarized in the tables below:

Assay TypeModel SystemObservationKey FindingCitation
Tubule Formation AssayHuman Umbilical Vein Endothelial Cells (HUVEC)Inhibition and disruption of microvesselsSignificant inhibition at 0.01 µg/ml. nih.govfishersci.ca
Antiangiogenic CAM AssayChicken Embryonic CAMInhibition of new microvessel formationPotent, concentration-dependent activity; >90% inhibition at 5 µg. nih.govfishersci.ca
Vascular Disrupting CAM AssayQuail Embryonic CAMDisruption of established vasculaturePotent, concentration- and time-dependent; visible disruption at 2 µg/CAM. fishersci.ca
CompoundAssay TypeParameterValue (µg/ml)Citation
This compoundQuail Embryonic CAMIC50 (VDA)1.8 fishersci.ca
This compoundQuail Embryonic CAMLD503.4 fishersci.ca
Combretastatin A4 Phosphate (CA4P)Quail Embryonic CAMIC50 (VDA)13.1 fishersci.ca
Combretastatin A4 Phosphate (CA4P)Quail Embryonic CAMLD5012.8 fishersci.ca

These data collectively underscore the potent antiangiogenic and vascular disrupting capabilities of this compound, supporting its continued investigation as an agent targeting the tumor vasculature.

Preclinical Pharmacological Evaluation of Abi 011 Efficacy

In Vitro Studies of Antitumor and Antiangiogenic Activity

In vitro studies have evaluated the direct effects of ABI-011 on cancer cells and endothelial cells, which are crucial components of tumor vasculature.

Cytotoxicity and Antiproliferative Effects in Various Cancer Cell Lines (e.g., breast, colon, pancreatic, prostate, ovarian carcinoma)

While specific IC50 values for this compound against a broad panel of cancer cell lines (breast, colon, pancreatic, prostate, ovarian carcinoma) were not explicitly detailed in the search results, this compound is described as a potent vascular disrupting agent with antitubulin and topoisomerase 1 inhibitor properties nih.govmedkoo.comaacrjournals.orgaacrjournals.org. Tubulin inhibitors are known for their potent cytotoxicity against a broad spectrum of human tumor cell lines mdpi.com. Studies on this compound have shown significant dose-dependent tumor growth inhibition in xenograft models derived from human breast, colon, and prostate carcinoma, indicating cytotoxic or antiproliferative effects on these cancer cell types aacrjournals.org.

Assessment of Antiangiogenic Activity in Endothelial Cell Models (e.g., Human Umbilical Vein Endothelial Cells (HUVEC) tubule formation assays)

This compound has been evaluated for its antiangiogenic effects using in vitro models such as the tubule formation assay with Human Umbilical Vein Endothelial Cells (HUVEC). In this assay, this compound significantly inhibited the formation of new microvessels medkoo.comaacrjournals.org. This effect was observed even at a low concentration of 0.01 µg/ml medkoo.comaacrjournals.org. The inhibition of tubule formation in HUVEC models is a standard method for assessing antiangiogenic properties pensoft.netmdpi.comaacrjournals.org.

Evaluation of Vascular Disrupting Effects on Pre-formed Microvessels

Beyond inhibiting the formation of new vessels, this compound also demonstrated the ability to disrupt established microvessels in vitro medkoo.comaacrjournals.org. This vascular disrupting activity was observed in the tubule formation assay with HUVEC, even at a concentration of 0.01 µg/ml medkoo.comaacrjournals.org. This suggests that this compound can compromise existing tumor vasculature, a key mechanism for vascular disrupting agents aacrjournals.orgmdpi.com.

In Vivo Efficacy Assessments in Preclinical Animal Models

In vivo studies using preclinical animal models have been conducted to evaluate the efficacy of this compound in inhibiting tumor growth and causing vascular disruption within a living system.

Tumor Growth Inhibition (TGI) in Murine Xenograft Models of Human Cancers (e.g., breast, colon, prostate, ovarian carcinoma)

This compound has demonstrated significant antitumor activity in mouse xenograft models of human breast, colon, and prostate carcinoma aacrjournals.org. These studies showed dose-dependent tumor growth inhibition (TGI) aacrjournals.org. The sensitivity to this compound varied among the tested xenograft models, with the order of sensitivity being MDA-MB-231 (breast) > PC3 (prostate) > HT29 (colon) aacrjournals.org.

Specific TGI percentages were reported for a dose of 20 mg/kg administered intravenously (q4dx3, q4dx2, or qdx1) aacrjournals.org:

Xenograft ModelDosing ScheduleTumor Growth Inhibition (TGI)
MDA-MB-231 (Breast)q4dx380%
MDA-MB-231 (Breast)q4dx278%
MDA-MB-231 (Breast)qdx176%
PC3 (Prostate)q4dx390%
PC3 (Prostate)q4dx277%
PC3 (Prostate)qdx151%
HT29 (Colon)q4dx384%
HT29 (Colon)q4dx222%
HT29 (Colon)qdx10%

Against the HT29 colon tumor model, this compound was highly effective with greater than 80% tumor growth inhibition aacrjournals.org.

Quantification of Vascular Disruption in Chorioallantoic Membrane (CAM) Assays (e.g., chick and quail embryonic models)

The vascular disrupting activity (VDA) and antiangiogenic effects of this compound have been evaluated in vivo using the chick and quail embryonic chorioallantoic membrane (CAM) assays aacrjournals.org.

In the chicken embryonic CAM assay, this compound showed potent antiangiogenic activity in a concentration-dependent manner, resulting in over 90% inhibition of new microvessel formation at a concentration of 5 µg without affecting embryo viability medkoo.comaacrjournals.org.

The quail embryonic CAM assay was utilized to determine the time course of this compound's vascular disrupting effects aacrjournals.org. In this model, this compound exerted potent VDA in a concentration- and time-dependent manner aacrjournals.org. Concentrations as low as 2 µg/CAM caused visible disruption of the CAM vasculature within 60 minutes post-treatment aacrjournals.org. The IC50 for vascular disruption in the quail CAM assay was calculated to be 1.8 µg/ml aacrjournals.org. Higher concentrations led to increased embryonic mortality, with an LD50 of 3.4 µg/ml aacrjournals.org. Compared to combretastatin (B1194345) A4 Phosphate (CA4P), a known vascular disrupting agent, this compound demonstrated more potent VDA at significantly lower concentrations aacrjournals.org.

Assay TypeModel OrganismEffect ObservedKey FindingCitation
Tubule Formation AssayHUVECInhibition of microvessel formationSignificant inhibition at 0.01 µg/ml medkoo.comaacrjournals.org
Tubule Formation AssayHUVECDisruption of established vesselsDisruption observed at 0.01 µg/ml medkoo.comaacrjournals.org
CAM Assay (Antiangiogenesis)Chick EmbryoInhibition of new vessels>90% inhibition at 5 µg medkoo.comaacrjournals.org
CAM Assay (Vascular Disruption)Quail EmbryoDisruption of vasculatureVisible disruption at 2 µg/CAM within 60 min aacrjournals.org
CAM Assay (Vascular Disruption)Quail EmbryoIC50 for VDA1.8 µg/ml aacrjournals.org

Comparative Efficacy Analysis with Other Vascular Disrupting Agents (e.g., combretastatin A4 Phosphate (CA4P))

Preclinical evaluation of novel vascular disrupting agents (VDAs) commonly involves comparison with established agents to assess their relative potential and therapeutic advantages. Combretastatin A4 Phosphate (CA4P), a water-soluble prodrug of combretastatin A4 (CA4), is a well-characterized VDA that binds to the colchicine-binding site on tubulin and has been extensively studied in preclinical and clinical trials fishersci.caamericanelements.comnih.govwikipedia.org. CA4P functions by disrupting tumor vasculature, leading to reduced blood flow and subsequent tumor necrosis nih.govwikipedia.org.

This compound is a novel vascular disrupting agent, identified as a nanoparticle albumin-bound thiocolchicine (B1684108) dimer (also known as nab-5404) nih.govmedkoo.com. Preclinical studies have demonstrated that this compound possesses potent antiangiogenic and antimicrotubule activity in vitro, as well as antitumor activity in vivo against solid tumors and lymphomas medkoo.com.

Pharmacokinetic and Biopharmaceutical Aspects of Abi 011 Preclinical

Pharmacokinetic Profile in Preclinical Species (e.g., cynomolgus monkeys)

Preclinical pharmacokinetic studies of ABI-011 have been conducted in species such as cynomolgus monkeys to understand its disposition. In cynomolgus monkeys, this compound demonstrated dose-proportional pharmacokinetics following administration. aacrjournals.org The compound exhibited a large volume of distribution, suggesting its presence in various tissues beyond the central blood compartment. aacrjournals.org Clearance of this compound in cynomolgus monkeys was observed to be rapid, with half-lives (HL) ranging from 0.36 to 2.9 hours. aacrjournals.org Importantly, multiple dosing in these preclinical studies did not result in accumulation of this compound. aacrjournals.org These findings suggest efficient tissue extraction from the central blood compartment. aacrjournals.org

A summary of key pharmacokinetic findings in cynomolgus monkeys from a multiple-dose study is presented below:

ParameterObservation in Cynomolgus Monkeys (Multiple Dose Study)
PharmacokineticsDose proportional
Volume of DistributionLarge (Vz)
ClearanceRapid
Half-Life (HL)Ranging from 0.36 to 2.9 hours
AccumulationNo accumulation observed after multiple dosing

(Based on data from search result aacrjournals.org)

Role of Albumin Nanoparticle Formulation (Nab-Technology) in Pharmacokinetics

The formulation of this compound utilizing albumin nanoparticle technology (Nab-technology) is a key aspect influencing its pharmacokinetic and biopharmaceutical characteristics. Albumin-based nanoparticles are recognized for their potential in drug delivery due to properties such as biocompatibility, biodegradability, and the natural role of albumin in transporting various molecules. acs.orgresearchgate.netsci-hub.se This technology is designed to leverage these properties to enhance the delivery and efficacy of encapsulated therapeutic agents.

Enhanced Solubility and Systemic Transport of this compound

Many therapeutic compounds, including thiocolchicine (B1684108) dimers like the active component of this compound, can be hydrophobic, presenting challenges for systemic administration and transport in the aqueous environment of the bloodstream. medkoo.comsci-hub.se Albumin, being a highly water-soluble protein, serves as a natural transporter for hydrophobic substances. sci-hub.seontosight.ai The Nab-technology encapsulates the hydrophobic drug within albumin nanoparticles, effectively improving its solubility in aqueous solutions. acs.orgsci-hub.seontosight.ai This enhanced solubility facilitates the systemic transport of this compound through the bloodstream, allowing for intravenous administration and circulation throughout the body. sci-hub.seontosight.ai

Impact on Biodistribution and Tumor-Selective Accumulation through the Enhanced Permeability and Retention (EPR) Effect

Albumin-based nanoparticle formulations, including this compound (Nab-5404), are designed to influence the biodistribution of the encapsulated drug, promoting accumulation in tumor tissues. acs.orgchemrxiv.orgoaepublish.commdpi.com A primary mechanism contributing to this tumor-selective accumulation is the Enhanced Permeability and Retention (EPR) effect. oaepublish.comresearchgate.netmdpi.comresearchgate.netscientificarchives.comdiva-portal.orgfrontiersin.org Tumor vasculature is often characterized by structural abnormalities, including discontinuous endothelial cells and larger gaps compared to normal blood vessels. mdpi.comdiva-portal.org This "leakiness" allows nanoparticles circulating in the bloodstream to extravasate and enter the tumor interstitial space. mdpi.comdiva-portal.org Furthermore, tumors typically have poor lymphatic drainage, which hinders the clearance of accumulated nanoparticles from the tumor microenvironment, leading to their retention. mdpi.comdiva-portal.org This combination of enhanced permeability and impaired retention results in the preferential accumulation of nanoparticles, such as albumin-bound this compound, within the tumor compared to healthy tissues. oaepublish.commdpi.comresearchgate.netfrontiersin.org Studies with fluorescent albumin nanoparticles in tumor-bearing mice have shown signals detected in the tumor, liver, and spleen, indicating tissue distribution including tumor accumulation. tandfonline.com

Mechanisms of Albumin-Mediated Cellular Uptake and Recycling

The albumin nanoparticle formulation of this compound facilitates cellular uptake through specific mechanisms mediated by albumin. Albumin interacts with various receptors and binding proteins expressed on the surface of cells, including those in tumor tissue and endothelium. acs.orgnih.gov A key pathway for the cellular uptake of albumin-bound nanoparticles is transcytosis mediated by the gp60 receptor (also known as albondin), a 60-kDa glycoprotein (B1211001) found on the surface of endothelial cells. nih.gov Binding of albumin to gp60 can induce clustering of the receptor and its association with caveolin-1, leading to the formation of caveolae. nih.gov These caveolae then transport the albumin-nanoparticle complexes across the endothelial cell layer and release their contents into the tumor interstitium. nih.gov

In addition to gp60, albumin also interacts with secreted protein acidic and rich in cysteine (SPARC), which is often overexpressed in the tumor microenvironment and by some cancer cells. oaepublish.comfrontiersin.org This interaction can further contribute to the accumulation and uptake of albumin-bound drugs by tumor cells. oaepublish.comfrontiersin.org The nanoparticle albumin-based formulation of this compound specifically permits albumin-mediated endocytosis by both tumor cells and endothelial cells. cancer.gov

Investigational Combination Strategies and Synergistic Approaches in Preclinical Models

Rationale for Combining ABI-011 with Other Antineoplastic Agents

The rationale for combining this compound with other antineoplastic agents stems from its proposed mechanisms of action, which include inhibiting tubulin polymerization and disrupting tumor vasculature. nih.govmedkoo.com By combining this compound with agents that have complementary mechanisms, researchers hypothesize that a more comprehensive attack on cancer cells and their supporting microenvironment can be achieved. For instance, combining an agent that directly targets cancer cell division (like a microtubule-stabilizing agent) with an agent that disrupts the tumor's blood supply (like this compound, which has vascular disrupting activities) could potentially lead to enhanced tumor growth inhibition and regression. nih.govmedkoo.comavastin.compatsnap.com Additionally, combining agents might help overcome potential resistance mechanisms that could arise with monotherapy.

Preclinical Studies on Combination with Microtubule-Stabilizing Agents (e.g., nab-paclitaxel)

Preclinical studies have investigated the combination of this compound with microtubule-stabilizing agents like nab-paclitaxel. Nab-paclitaxel is a nanoparticle albumin-bound formulation of paclitaxel (B517696), a taxane (B156437) that promotes microtubule assembly and stability, thereby inhibiting cell division. wikipedia.orgontosight.ai this compound also targets tubulin, albeit through a different mechanism (antitubulin activity). medkoo.com The combination of agents affecting microtubule dynamics could potentially lead to synergistic effects on tumor cell proliferation and survival.

Preclinical data involving nab-paclitaxel in combination with other agents (though not explicitly this compound in the provided search results) have demonstrated synergistic antitumor activity and improved outcomes in various cancer models, including pancreatic cancer. scirp.orgnih.govimagingendpoints.comdovepress.comnih.gov These studies often highlight the ability of nab-paclitaxel to enhance the delivery and efficacy of co-administered drugs, potentially by altering the tumor microenvironment. scirp.orgimagingendpoints.comdovepress.comnih.govresearchgate.net

Analysis of Dose, Schedule, and Sequence Optimization for Synergistic Antitumor Activity

While specific preclinical data detailing the dose, schedule, and sequence optimization for this compound in combination with nab-paclitaxel were not extensively found in the provided search results, research on nab-paclitaxel combinations with other agents provides insights into these considerations. Studies exploring nab-paclitaxel in combination with gemcitabine, for example, have investigated different dosing schedules (e.g., weekly administration) and demonstrated improved outcomes compared to monotherapy. imagingendpoints.comdovepress.com The optimal dose, schedule, and sequence in combination therapies are crucial for maximizing synergistic effects while managing potential toxicity. Preclinical studies in this area typically involve evaluating various dose ratios, administration timings, and treatment sequences in relevant animal models to identify regimens that yield the greatest antitumor efficacy.

Preclinical Studies on Combination with Anti-Angiogenic Therapies (e.g., bevacizumab)

Preclinical studies have also explored combining this compound with anti-angiogenic therapies such as bevacizumab. Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor (VEGF), a key mediator of angiogenesis, thereby inhibiting the formation of new blood vessels that tumors need to grow. avastin.compatsnap.com this compound has also demonstrated potent anti-angiogenic and vascular disrupting activities in preclinical models. nih.govmedkoo.com Combining an agent that directly inhibits VEGF with an agent that disrupts existing tumor vasculature and inhibits new vessel formation could offer a potent strategy to target the tumor's blood supply.

Future Directions and Advanced Research Perspectives for Abi 011

Further Elucidation of ABI-011's Comprehensive Molecular Fingerprint

Future research aims to deepen the understanding of this compound's molecular profile beyond its known inhibition of tubulin and topoisomerase I. medkoo.compatsnap.com This includes a more comprehensive characterization of its interactions with other cellular targets and pathways that may contribute to its anti-tumor and vascular disrupting activities. While its primary mechanisms involving microtubule disruption and TOP1 inhibition are established, a detailed molecular fingerprint would involve identifying off-target effects, understanding the nuances of its binding kinetics, and exploring its impact on a wider range of cellular processes such as cell cycle regulation, apoptosis pathways, and DNA repair mechanisms. Such detailed molecular insights are crucial for predicting its behavior in complex biological systems and identifying potential synergistic interactions with other therapeutic agents.

Development of Advanced Preclinical Models for Predictive Efficacy and Resistance Studies

The development and utilization of more sophisticated preclinical models are essential for accurately predicting this compound's efficacy and understanding potential resistance mechanisms before extensive clinical investigation. Current preclinical models, such as cell lines and xenograft models, provide valuable initial data. However, future research will likely incorporate more advanced models, including patient-derived xenografts (PDXs), organoids, and genetically engineered mouse models that better recapitulate the complexity and heterogeneity of human tumors and their microenvironments. kuleuven.beresearchgate.net These models can provide more predictive insights into how this compound will perform in a clinical setting and help identify biomarkers that may predict response or resistance. Studies focusing on resistance mechanisms in preclinical models are crucial, particularly in the context of combination therapies and potential cross-resistance with other agents. nih.gov

Exploration of Novel Drug Delivery Enhancements and Formulation Technologies for this compound

Given that this compound is formulated as an albumin-bound nanoparticle, future research will continue to explore ways to enhance its delivery and optimize its formulation. acs.orgchemrxiv.orgclinconnect.io This could involve investigating different albumin-based nanoparticle formulations or exploring alternative nanocarriers that might offer improved tumor targeting, controlled release, or reduced off-target effects. acs.orgmdpi.comnih.govfrontiersin.org Research into novel drug delivery technologies could include the use of smart materials, targeted nanoparticles modified with specific ligands, or other innovative approaches to increase the concentration of this compound at the tumor site while minimizing exposure to healthy tissues. acs.orgmdpi.com The goal is to improve the therapeutic index and potentially overcome limitations associated with the delivery of the active compound, IDN 5404, which has limited solubility. medkoo.comclinconnect.io

Investigation of Cross-Resistance Mechanisms and Counter-Strategies in Preclinical Oncology

Understanding and overcoming drug resistance is a critical aspect of cancer therapy research. Future studies on this compound will likely focus on investigating potential cross-resistance mechanisms with other commonly used chemotherapeutic agents, particularly those targeting microtubules or DNA. nih.gov Identifying the molecular basis of such resistance in preclinical models is essential for developing effective counter-strategies. This could involve exploring rational drug combinations that circumvent resistance pathways, identifying biomarkers of resistance, or developing modified versions of this compound that are less susceptible to known resistance mechanisms. Research into bacterial resistance strategies against phages, while a different biological context, highlights the broader concept of developing counter-strategies against resistance mechanisms. mdpi.comfrontiersin.org

Q & A

Basic: What pharmacokinetic (PK) and pharmacodynamic (PD) parameters are critical in Phase I trial design for ABI-011?

Answer:
Phase I trials for this compound should prioritize PK parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), elimination half-life (t½), and volume of distribution (Vd) to assess systemic exposure . PD endpoints might include biomarkers like clusterin suppression (if applicable) or tumor response markers. Dose escalation should follow a modified 3+3 design, with toxicity monitoring guided by Common Terminology Criteria for Adverse Events (CTCAE) to define dose-limiting toxicities (DLTs). Preclinical data on albumin nanoparticle stability and biodistribution should inform starting doses .

Basic: How does this compound’s albumin-based nanoparticle formulation influence its mechanism of action compared to conventional chemotherapeutics?

Answer:
this compound leverages albumin’s natural affinity for the gp60 receptor and SPARC (secreted protein acidic and rich in cysteine) overexpression in tumors, enabling enhanced permeability and retention (EPR) effects for passive targeting . This formulation may reduce off-target toxicity by minimizing free drug circulation. Methodologically, researchers should compare tumor drug accumulation via imaging (e.g., PET with radiolabeled albumin) and assess intratumoral drug release kinetics using mass spectrometry . Contrast with traditional taxanes (e.g., docetaxel) to evaluate nanoparticle-specific advantages .

Advanced: How can contradictions between preclinical and clinical data for this compound be systematically analyzed?

Answer:
Discrepancies often arise from differences in tumor microenvironment models (e.g., xenografts vs. human heterogeneity) or species-specific albumin metabolism. To address this:

  • Conduct comparative PK/PD studies across species.
  • Use patient-derived xenografts (PDX) to bridge translational gaps.
  • Apply Bayesian statistical models to reconcile variability in tumor response rates .
  • Validate preclinical biomarkers (e.g., SPARC expression) in clinical biopsies to confirm target engagement .

Advanced: What strategies optimize this compound combination therapies while mitigating overlapping toxicities?

Answer:

  • Preclinical Synergy Screening: Use high-throughput assays (e.g., Chou-Talalay method) to identify synergistic partners (e.g., docetaxel, immune checkpoint inhibitors) .
  • Sequential Dosing: Stagger administration to avoid PK interactions (e.g., administer this compound after myelosuppressive agents to reduce neutropenia risk).
  • Toxicity Profiling: Monitor overlapping toxicities (e.g., neuropathy, myelosuppression) using real-time pharmacovigilance tools in early-phase trials .

Advanced: How should inter-patient variability in this compound response be addressed in trial design?

Answer:

  • Stratification: Enrich trials with patients expressing biomarkers like SPARC or gp60 receptors .
  • Pharmacogenomic Analysis: Correlate genetic polymorphisms (e.g., albumin-binding protein variants) with PK variability using whole-exome sequencing .
  • Adaptive Designs: Implement Bayesian response-adaptive randomization to allocate patients to optimal dosing cohorts .

Basic: What ethical and methodological standards apply to tumor biopsy requirements in this compound trials?

Answer:

  • Informed Consent: Clearly outline biopsy risks and research objectives in protocols .
  • Sample Handling: Standardize biopsy processing for PK/PD analysis (e.g., liquid chromatography-tandem mass spectrometry for drug quantification) .
  • Ethical Oversight: Ensure institutional review boards (IRBs) approve repeat biopsy protocols, emphasizing minimal patient burden .

Advanced: What analytical techniques validate this compound’s nanoparticle stability under physiological conditions?

Answer:

  • Dynamic Light Scattering (DLS): Monitor particle size and aggregation in simulated body fluid.
  • Circular Dichroism (CD): Assess albumin structural integrity post-drug loading.
  • In Vivo Imaging: Use fluorescently labeled nanoparticles to track real-time biodistribution in murine models .

Basic: How are dose-limiting toxicities (DLTs) defined and integrated into this compound dose-escalation protocols?

Answer:
DLTs are typically grade ≥3 adverse events (AEs) occurring within the first cycle (21–28 days) and attributed to this compound. The 3+3 design escalates doses until ≥33% of patients experience DLTs, establishing the maximum tolerated dose (MTD). Prolonged grade 2 toxicities (e.g., neuropathy) may also inform protocol adjustments .

Advanced: What computational models predict this compound’s tumor penetration and efficacy in hypoxic environments?

Answer:

  • Multiscale Modeling: Integrate PK data with tumor vascularization maps to simulate drug diffusion.
  • Hypoxia Markers: Correlate HIF-1α expression in biopsies with drug penetration using spatial transcriptomics .
  • Machine Learning: Train algorithms on preclinical imaging data to predict clinical response patterns .

Basic: How should clinical trial data for this compound be structured to meet journal publication standards?

Answer:
Follow CONSORT guidelines with:

  • Methods: Detailed inclusion/exclusion criteria, dosing schedules, and statistical plans .
  • Results: Kaplan-Meier curves for survival endpoints, waterfall plots for tumor response.
  • Supplementary Data: Raw PK/PD datasets, biopsy protocols, and biomarker validation assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.